![molecular formula C20H14F4N2O2 B2662380 N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 941884-89-5](/img/structure/B2662380.png)
N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
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Overview
Description
The compound “N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . The molecule also contains fluorine atoms, which can significantly affect the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and phenyl rings would give the molecule a flat, planar structure in those regions. The electronegative fluorine atoms could create regions of high electron density, which could affect the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could potentially undergo electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound more electronegative and could affect its polarity. The pyridine and phenyl rings could contribute to the compound’s stability and could affect its solubility in different solvents .Scientific Research Applications
Kinase Inhibition for Cancer Therapy
Compounds with similar structural features have been identified as potent and selective Met kinase inhibitors. Such inhibitors are crucial in cancer research, as they can prevent tumor growth and metastasis by targeting specific pathways involved in cancer cell proliferation and survival. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in therapeutic applications (Schroeder et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibition
Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), an inhibitor of NF-kappaB and AP-1 transcription factors, has shown potential for improving oral bioavailability and therapeutic efficacy. These transcription factors are pivotal in the regulation of genes involved in inflammation and cancer, making inhibitors valuable for treating a wide range of diseases (Palanki et al., 2000).
Antitubercular and Antibacterial Activities
Novel carboxamide derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities. This research is crucial for developing new treatments against resistant strains of tuberculosis and other bacterial infections. Certain derivatives were found to be more potent than reference drugs, showing the importance of structural modifications in enhancing drug efficacy (Bodige et al., 2020).
Materials Science: Polyamides and Fluorination
The synthesis of novel polyamides derived from specific carboxylic acids and amines, including those with fluorinated groups, has applications in creating materials with special properties such as high solubility, thermal stability, and mechanical strength. These materials could be used in various high-performance applications, from coatings to advanced composites (Hsiao et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-5-2-6-17(10-16)25-19(28)14-7-8-18(27)26(12-14)11-13-3-1-4-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIIYYOPHLWTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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